(1S,3S)-3-azidocyclohexan-1-amine hydrochloride
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Overview
Description
(1S,3S)-3-azidocyclohexan-1-amine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an azido group attached to a cyclohexane ring, which is further substituted with an amine group. The hydrochloride salt form enhances its solubility in water, making it more accessible for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S)-3-azidocyclohexan-1-amine hydrochloride typically involves the azidation of a suitable cyclohexane derivative. One common method is the nucleophilic substitution reaction where a halogenated cyclohexane is treated with sodium azide in an appropriate solvent. The reaction conditions often include moderate temperatures and the use of polar aprotic solvents like dimethylformamide (DMF) to facilitate the substitution process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions
(1S,3S)-3-azidocyclohexan-1-amine hydrochloride can undergo various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido group can participate in substitution reactions, where it is replaced by other functional groups under suitable conditions.
Cycloaddition: The azido group can engage in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium azide, polar aprotic solvents like DMF.
Cycloaddition: Alkynes, copper(I) catalysts.
Major Products Formed
Reduction: (1S,3S)-3-aminocyclohexan-1-amine.
Substitution: Various substituted cyclohexane derivatives.
Cycloaddition: Triazole derivatives.
Scientific Research Applications
(1S,3S)-3-azidocyclohexan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in bioconjugation techniques, where it is used to label biomolecules for imaging and diagnostic purposes.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of compounds with antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism by which (1S,3S)-3-azidocyclohexan-1-amine hydrochloride exerts its effects is largely dependent on its chemical reactivity. The azido group is highly reactive and can participate in various chemical transformations, making it a versatile intermediate in synthetic chemistry. In biological systems, the compound can be used to modify proteins and other biomolecules through click chemistry, facilitating the study of biological processes and the development of new therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
(1S,3S)-3-aminocyclohexan-1-amine hydrochloride: Similar structure but lacks the azido group, making it less reactive in certain chemical transformations.
(1S,3S)-3-azidocyclohexan-1-ol: Contains an alcohol group instead of an amine, leading to different reactivity and applications.
(1S,3S)-3-azidocyclohexan-1-carboxylic acid:
Uniqueness
The presence of both the azido and amine groups in (1S,3S)-3-azidocyclohexan-1-amine hydrochloride makes it a unique compound with versatile reactivity. This dual functionality allows it to participate in a wide range of chemical reactions, making it valuable in synthetic chemistry and various research applications.
Properties
CAS No. |
2803755-56-6 |
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Molecular Formula |
C6H13ClN4 |
Molecular Weight |
176.6 |
Purity |
95 |
Origin of Product |
United States |
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